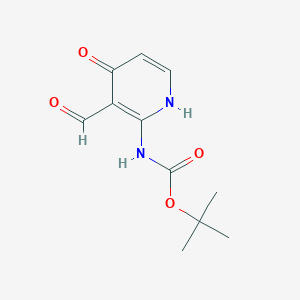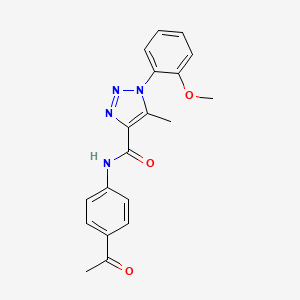![molecular formula C10H11F2NO2 B2922548 [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine CAS No. 1349719-21-6](/img/structure/B2922548.png)
[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine” is a chemical compound with the CAS number 1349719-21-6 . It is used for research purposes and is often used as a reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C10H11F2NO2 . The InChI code is 1S/C10H13NO2/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10H,5-7,11H2 . This indicates the atomic composition and structure of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 215.2 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Catalytic Applications of Palladacycles
Palladacycles derived from phenylmethanamine derivatives, including those involving complexation with palladium, have been synthesized and evaluated for their catalytic applications. For example, unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, have shown good activity and selectivity in catalytic processes while remaining in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes, including those with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have demonstrated significant photocytotoxicity under red light exposure, presenting potential applications in cancer treatment through apoptosis and reactive oxygen species generation (Basu et al., 2014).
Transfer Hydrogenation Reactions
Quinazoline-based ruthenium complexes synthesized from (4-Phenylquinazolin-2-yl)methanamine have been employed in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency (TOF) values. These findings indicate potential applications in synthetic chemistry and industrial processes (Karabuğa et al., 2015).
Antidepressant-like Activity
Aryloxyethyl derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine have been explored as serotonin 5-HT1A receptor-biased agonists, showing potential for antidepressant drug development due to their high selectivity and robust antidepressant-like activity in preclinical models (Sniecikowska et al., 2019).
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing and characterizing new compounds derived from phenylmethanamine derivatives for various applications, including optical materials, polymers, and more. For instance, novel fluorinated aromatic diamines have been synthesized for the development of fluorine-containing polyimides with excellent thermal stability, mechanical properties, and low dielectric constants, indicating potential use in electronic and optical materials (Yin et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3,5-difluoro-4-(oxetan-3-yloxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-8-1-6(3-13)2-9(12)10(8)15-7-4-14-5-7/h1-2,7H,3-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTKPZHLOBSEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2F)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922466.png)
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2922467.png)



![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)
![4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2922478.png)
![5-Cyclopropyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2922480.png)

![2-Amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2922482.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2922485.png)

